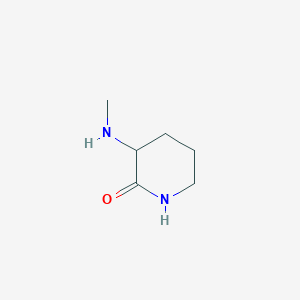

3-(Methylamino)piperidin-2-one

Description

Significance of Piperidinone Derivatives in Organic Synthesis and Medicinal Chemistry

Piperidinone derivatives, a class of six-membered heterocyclic compounds containing a nitrogen atom and a ketone group within the ring, are of paramount importance in both organic synthesis and medicinal chemistry. nih.gov Their structural framework is a recurring motif in a vast array of natural products, particularly alkaloids, and is a cornerstone in the design of numerous pharmaceutical agents. researchgate.netresearchgate.net The versatility of the piperidinone scaffold allows for functionalization at various positions, enabling the creation of diverse molecular architectures with a wide spectrum of biological activities. researchgate.netfrontiersin.org

In organic synthesis, piperidinones are valued as key intermediates for the construction of more complex molecules. arkat-usa.org Their cyclic amide (lactam) structure can be manipulated through various chemical transformations, including reductions, alkylations, and condensation reactions, to yield a variety of substituted piperidines. znaturforsch.comlarvol.comacs.org The development of stereoselective synthetic methods has further enhanced their utility, allowing for the controlled synthesis of chiral piperidinone derivatives, which is crucial for interacting with specific biological targets. znaturforsch.comthieme-connect.com

From a medicinal chemistry perspective, the piperidinone nucleus is considered a "privileged scaffold" due to its presence in a multitude of approved drugs. researchgate.netfrontiersin.org Compounds incorporating this moiety have demonstrated a broad range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and analgesic activities. frontiersin.orgjaptronline.comacgpubs.org The ability of the piperidinone structure to act as both a hydrogen bond donor and acceptor facilitates its interaction with biological macromolecules such as enzymes and receptors. frontiersin.org This has led to the development of piperidinone-based compounds targeting a variety of diseases, including Alzheimer's disease and cancer. acgpubs.orgnih.govacs.org

Table 1: Selected Biological Activities of Piperidinone-Containing Compounds

| Biological Activity | Target/Application | Reference |

| Antitumor | Various cancer cell lines | frontiersin.orgarkat-usa.org |

| Antimicrobial | Bacterial and fungal pathogens | frontiersin.orgjaptronline.com |

| Anti-inflammatory | Inflammatory pathways | frontiersin.org |

| Analgesic | Pain management | japtronline.com |

| Antiviral | HIV and other viruses | frontiersin.org |

| Cardiotonic | Cardiac stimulants | frontiersin.org |

| Neuroprotective | Alzheimer's disease, etc. | acgpubs.orgnih.gov |

| Antidepressant | Central nervous system disorders | frontiersin.org |

Historical Context of 3-(Methylamino)piperidin-2-one and Related Structures

The study of piperidinone derivatives has a rich history, with early research focusing on the synthesis and characterization of the basic scaffold and its simple derivatives. The introduction of substituents at the 3-position of the piperidin-2-one ring, particularly amino groups, marked a significant advancement in the field. The parent compound, 3-aminopiperidin-2-one (B154931), is recognized as a secondary metabolite and has been identified in various living organisms. hmdb.cachemspider.com

Research into 3-aminopiperidin-2-one derivatives has also led to the discovery of potent biological activities. For instance, novel 3-aminopiperidin-2-ones have been developed as calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine. researchgate.net The synthesis of various N-substituted and C-substituted derivatives of 3-aminopiperidin-2-one continues to be an active area of research, driven by the quest for new therapeutic agents. researchgate.netchemicalbook.com

Scope and Research Objectives Pertaining to this compound

The research surrounding this compound is multifaceted, with objectives spanning from fundamental synthetic methodology to the exploration of its potential biological applications. A primary objective is the development of efficient and stereoselective synthetic routes to access this compound and its derivatives. This includes the investigation of various starting materials and reaction conditions to optimize yield and purity. google.com

A significant area of research focuses on the use of this compound as a building block in the synthesis of more complex molecules with potential therapeutic value. Its bifunctional nature, possessing both a secondary amine and a lactam, allows for diverse chemical modifications. Researchers are exploring its incorporation into larger scaffolds to probe interactions with specific biological targets. For example, derivatives of 3-(methylamino)piperidine have been investigated as components of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors for potential use in treating Alzheimer's disease. researchgate.net

Another key objective is the evaluation of the biological activity of this compound and its derivatives. This involves screening these compounds against various enzymes and receptors to identify potential therapeutic applications. The structural similarity of the piperidine (B6355638) ring to natural ligands suggests its potential to interact with a range of biological systems. Understanding the structure-activity relationship (SAR) is a crucial aspect of this research, aiming to correlate specific structural features with observed biological effects.

Table 2: Key Research Objectives for this compound

| Research Objective | Description | Reference |

| Synthetic Methodology | Development of efficient and stereoselective synthetic routes. | google.com |

| Building Block for Drug Discovery | Use as an intermediate in the synthesis of complex bioactive molecules. | researchgate.net |

| Biological Activity Screening | Evaluation against various biological targets to identify therapeutic potential. | |

| Structure-Activity Relationship (SAR) Studies | Correlating structural modifications with changes in biological activity. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-(methylamino)piperidin-2-one |

InChI |

InChI=1S/C6H12N2O/c1-7-5-3-2-4-8-6(5)9/h5,7H,2-4H2,1H3,(H,8,9) |

InChI Key |

FLZGFOMTBMUXGD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCNC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Methylamino Piperidin 2 One

Established Synthetic Routes to 3-(Methylamino)piperidin-2-one

Classical Approaches and Precursors

Another established method involves the use of 3-amino-piperidine as a precursor. A synthesis process starting from 3-formamido-pyridine, which is then converted to 3-methylamino-pyridine and subsequently to 3-methylamino-piperidine, has been reported with a yield of 49.6%. google.com This method is described as having gentle reaction conditions suitable for industrial production. google.com

Key precursors for these classical syntheses include:

γ-butyrolactone google.com

3-Formamido-pyridine google.com

3-Methylamino-pyridine google.com

δ-valerolactone researchgate.net

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride thieme-connect.comresearchgate.net

A route starting from D-phenylglycinol and delta-valerolactone (B126995) has also been explored for the synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. researchgate.net

Asymmetric Synthesis Strategies for Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to the stereospecific nature of many biological targets.

The chiral pool approach utilizes readily available chiral starting materials to introduce stereocenters into the target molecule. L-malic acid has been successfully employed as a chiral pool starting material for the synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for certain kinase inhibitors. koreascience.krresearchgate.net This multi-step synthesis, consisting of 16 steps, provides the target compound with a total yield of 26% and an enantiomeric excess of over 98%. koreascience.krresearchgate.net

Asymmetric catalysis provides an efficient means to generate chiral piperidinone scaffolds. Both organocatalytic and metal-catalyzed approaches have been developed.

Organocatalysis: Organocatalytic methods have been employed for the asymmetric synthesis of polysubstituted piperidines. For instance, a chiral multifunctional organocatalyst has been used in the synthesis of polysubstituted 4-amino- and 3,4-diaminochromanes. google.com While not directly synthesizing this compound, these methods demonstrate the potential of organocatalysis in constructing chiral piperidine (B6355638) rings. An organocatalytic aza-Michael/Michael cyclization cascade reaction has been developed for the enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives. buchler-gmbh.com

Novel Synthetic Approaches and Innovations

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby increasing efficiency and reducing waste. Several MCR strategies have been developed for the synthesis of functionalized piperidines.

One such strategy involves a pseudo-five component, one-pot domino reaction combining β-ketoesters, aromatic aldehydes, and various amines using p-sulfonic acid calix[n]arenes as catalysts. researchgate.net This method, carried out in refluxing methanol, affords densely functionalized piperidines in very good yields. researchgate.net Another example is the one-pot three-component reaction of aromatic aldehydes, malononitrile, and enolizable C-H activated acidic compounds, promoted by a mildly basic organocatalyst, to synthesize 2-amino-3-cyano-4H-pyran derivatives, which can be precursors to piperidines. semanticscholar.org

A three-component domino reaction has also been utilized for the regioselective synthesis of pyrano[4,3-b]pyran-5-one derivatives from aldehydes, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine. arkat-usa.org These MCRs highlight a move towards more atom-economical and environmentally benign synthetic procedures. researchgate.net

| Synthetic Approach | Key Features | Precursors/Catalysts | Reported Yield | Reference(s) |

| Classical Synthesis | Multi-step, traditional methods | γ-butyrolactone, 3-formamido-pyridine | Low to 49.6% | google.com |

| Chiral Pool Synthesis | Utilizes chiral starting materials | L-malic acid | 26% (16 steps) | koreascience.krresearchgate.net |

| Asymmetric Catalysis | Enantioselective synthesis | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, Organocatalysts | 49% | thieme-connect.comresearchgate.netbuchler-gmbh.com |

| Multicomponent Reactions | One-pot, multiple reactants | β-ketoesters, aromatic aldehydes, amines, p-sulfonic acid calix[n]arenes | Good to very good | researchgate.net |

Flow Chemistry and Continuous Synthesis Techniques

The application of flow chemistry and continuous synthesis techniques to the production of piperidine derivatives, including structures related to this compound, is an area of growing interest aimed at improving efficiency, safety, and scalability. While specific documented instances of the flow synthesis of this compound are not prevalent in the reviewed literature, the principles of flow chemistry are broadly applicable to its synthesis.

Continuous flow processes offer significant advantages over traditional batch methods. For instance, the use of microfluidic electrolysis cells in the anodic methoxylation of N-formylpiperidine demonstrates a scalable and efficient method to generate a key intermediate for C-2 functionalization. This intermediate, a precursor to an N-formyliminium ion, allows for the introduction of various nucleophiles at the 2-position of the piperidine ring. Such a strategy could be adapted for the synthesis of 3-substituted piperidinones.

Furthermore, continuous flow reactions have been successfully employed for the synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, showcasing the potential for rapid and scalable production with high diastereoselectivity. The principles demonstrated in these examples, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle reactive intermediates safely, are all transferable to the synthesis of this compound. Industrial-scale production often favors continuous flow amidation over batch reactions due to reduced reaction times (from hours to minutes), higher yields (>90%), and optimized solvent and reagent use.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds like this compound is crucial for developing sustainable and environmentally benign processes. Key tenets of green chemistry, such as atom economy, waste reduction, use of safer solvents, and energy efficiency, are guiding modern synthetic strategies.

One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Research into solvent alternatives for solid-phase peptide synthesis (SPPS), a field with analogous challenges, has identified greener options that could be applicable to piperidinone synthesis. The development of catalyst- and solvent-free multicomponent reactions under thermal heating represents a significant advancement in green synthesis, offering high atom-economy and eliminating the need for toxic catalysts and solvents.

Multicomponent reactions (MCRs) are inherently greener as they reduce the number of synthetic steps, thereby minimizing waste from purification and isolation of intermediates. The use of microwave or ultrasound irradiation instead of conventional heating can also lead to shorter reaction times and higher yields, contributing to energy efficiency. While specific green synthesis protocols for this compound are not extensively detailed, the broader trends in organic synthesis point towards the adoption of these principles. For example, the use of biocatalysis, such as enzymes for amide bond formation, presents a safer and more sustainable alternative to traditional chemical methods that often employ hazardous coupling reagents.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is characterized by the reactivity of its constituent functional groups: the secondary amine and the lactam.

Amine Reactivity: Alkylation, Acylation, and Derivatization

The secondary amine at the 3-position is a key site for functionalization through alkylation, acylation, and other derivatization reactions.

Alkylation: The nitrogen atom of the methylamino group can act as a nucleophile, readily participating in substitution reactions with various electrophiles. For instance, reductive amination is a common method for introducing alkyl groups. The reaction of a ketone precursor with methylamine (B109427) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) yields the corresponding N-methylated product. This approach is fundamental in building more complex molecular architectures.

Acylation: The amine can be acylated to form amides. This transformation is crucial for synthesizing a wide range of derivatives. For example, the reaction with acylating agents, often in the presence of a coupling agent, is a standard procedure.

Derivatization: The amine functionality allows for a broad spectrum of derivatization reactions. This includes reactions with aldehydes to form Schiff bases, which can be subsequently reduced, and coupling with various moieties to explore structure-activity relationships in medicinal chemistry contexts.

A summary of representative derivatization reactions involving the amine group is presented below:

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Ketone precursor, Methylamine, NaBH₃CN, Acetic Acid in Methanol | N-Alkylated piperidinone |

| Benzylation | 3,5-Dichlorobenzaldehyde, NaBH₃CN, Acetic Acid in Acetonitrile (B52724) | N-Benzylated piperidinone |

Table based on findings from a study on the synthesis of anti-trypanosomal compounds.

Lactam Ring Chemistry: Hydrolysis and Ring-Opening Reactions

The lactam ring, a cyclic amide, is susceptible to hydrolysis and ring-opening reactions, typically under acidic or basic conditions.

Hydrolysis: Cleavage of the amide bond within the lactam ring can occur to yield the corresponding amino acid derivative. Basic or acidic conditions can facilitate this transformation, providing access to the free amino compounds from their cyclic precursors.

Ring-Opening Reactions: The lactam ring can be opened by various nucleophiles. For example, nonactivated aziridines, which are structurally related three-membered rings, undergo ring-opening reactions with nucleophiles after activation to an aziridinium (B1262131) ion. A similar principle can apply to the lactam ring of piperidinones, where activation of the carbonyl group can facilitate nucleophilic attack and subsequent ring cleavage. The regioselectivity of such ring-opening reactions is a critical aspect, often influenced by the substituents on the ring and the nature of the nucleophile.

Stereoselective Transformations and Epimerization Studies

The stereochemistry at the C3 position is a critical aspect of the chemistry of this compound.

Stereoselective Synthesis: The synthesis of specific stereoisomers of substituted piperidines is a significant challenge and a focus of considerable research. One approach involves the hydrogenation of a functionalized pyridine (B92270) precursor, which has proven effective for kilogram-scale production of cis-3-methylamino-4-methylpiperidine derivatives. Asymmetric synthesis strategies, starting from chiral precursors like (S)-alanine, have been developed to produce specific enantiomers of related 3-methyl-substituted piperidin-2-ones without the need for chiral auxiliaries.

Epimerization: The potential for epimerization at the C3 position, the carbon atom bearing the methylamino group, is an important consideration, particularly during synthesis and subsequent transformations. The stereochemical stability of this center can be influenced by reaction conditions. For example, in

Derivatization and Analog Design Based on the 3 Methylamino Piperidin 2 One Scaffold

Synthesis of Substituted Piperidinone Analogues

The chemical versatility of the 3-(methylamino)piperidin-2-one scaffold permits a wide range of synthetic modifications. These derivatizations are typically focused on three key areas: substitution at the nitrogen atoms, modification of the piperidinone ring itself, and the appendage of various heterocyclic systems to introduce new pharmacophoric elements.

Modifications at the Nitrogen Atom

The two nitrogen atoms within the this compound structure—the endocyclic lactam nitrogen and the exocyclic methylamino group—are primary targets for derivatization. Standard N-alkylation and N-acylation reactions are commonly employed to introduce a variety of substituents, thereby modulating the compound's steric and electronic properties.

For instance, in the development of calcitonin gene-related peptide (CGRP) receptor antagonists, a key area of exploration involved modifications to the exocyclic amino group. nih.gov The synthesis of analogs often begins with a protected form of the 3-aminopiperidin-2-one (B154931) core, which can then be subjected to various coupling reactions. For example, reductive amination is a widely used technique to introduce diverse functional groups. nih.gov This method allows for the installation of aryl, heteroaryl, and alkyl groups, which can significantly influence receptor binding affinity and other pharmacological parameters. The lactam nitrogen can also be functionalized, often with groups designed to alter solubility or metabolic stability.

Substitutions on the Piperidinone Ring System

Introducing substituents directly onto the carbon framework of the piperidinone ring is a critical strategy for refining the orientation of pharmacophoric groups and exploring the binding pocket of a biological target. A practical synthetic approach has been developed for creating 4-substituted-3-aminopiperidin-2-ones. nih.gov This strategy utilizes a diastereoselective cuprate (B13416276) addition to an (E)-α,β-unsaturated ester as a key step to install the desired substituent at the 4-position. nih.gov

This methodology has been successfully applied to synthesize conformationally constrained peptide mimics. For example, a 3-amino-4-vinylpiperidin-2-one derivative served as a key intermediate in the total synthesis of a constrained analog of the tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP). nih.gov This demonstrates the utility of ring substitution in creating topographically complex molecules with defined three-dimensional structures.

In the context of CGRP antagonists, exploration of the piperidinone ring led to significant discoveries. A series of modifications, including contracting the six-membered ring to a five-membered lactam and inverting the stereochemistry at key positions, resulted in surprising and substantial improvements in receptor affinity. nih.goviasp-pain.org This highlights how subtle changes to the core ring structure can have profound impacts on biological activity.

Incorporating Diverse Heterocyclic Moieties

Attaching various heterocyclic rings to the this compound scaffold is a common tactic to introduce new hydrogen bonding patterns, π-stacking interactions, and vectors for further derivatization. This approach is central to expanding the chemical space and identifying novel interactions with a target protein.

In the development of kinase inhibitors based on a related 3-aminopyridin-2-one scaffold, Suzuki cross-coupling reactions were employed to introduce a variety of aromatic and heteroaromatic groups at the C5-position. nih.gov This strategy yielded potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov Heterocycles such as 1-methyl-1H-pyrazole and pyridine (B92270) were found to be particularly effective, demonstrating the value of this approach in fragment-based drug discovery. nih.gov These principles are directly applicable to the this compound core, where similar coupling strategies can be used to append heterocycles to either the nitrogen atoms or the ring itself, depending on the synthetic route.

Rational Design Principles for Novel Derivatives

Beyond empirical synthesis, the development of novel analogs of this compound is increasingly guided by rational design principles. Strategies such as scaffold hopping, bioisosteric replacement, and fragment-based drug discovery (FBDD) are employed to navigate chemical space more efficiently and design molecules with improved drug-like properties.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy used to identify novel core structures that maintain the key pharmacophoric features of a known active compound but possess a different molecular backbone. slideshare.net This can lead to compounds with improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property. nih.govresearchgate.net For the this compound scaffold, a hop could involve replacing the piperidinone ring with another cyclic system, such as a pyrrolidinone or an open-chain mimic, while preserving the spatial arrangement of key binding groups. The development of CGRP antagonists from a different chemical series to the 3-aminopiperidin-2-one class is an example of this principle in action, where unexpected SAR findings led to the invention of a completely new structural class. nih.gov

Bioisosteric replacement is a more subtle approach where a functional group is replaced by another group with similar physical or chemical properties. drughunter.comcambridgemedchemconsulting.com This is often done to fine-tune a molecule's characteristics. For example, a carboxylic acid might be replaced with a tetrazole to improve oral bioavailability, or an amide bond could be replaced with a more stable mimic. drughunter.com Within the this compound framework, the lactam carbonyl could be replaced by a thiocarbonyl, or the methylamino group could be swapped for an oxetane (B1205548) or cyclopropylamine (B47189) to alter basicity and lipophilicity.

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) is a hit-identification strategy that begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. nih.gov Once a binding fragment is identified, it is elaborated into a more potent, lead-like molecule through chemical synthesis. The this compound scaffold is well-suited for FBDD. The core structure itself can be considered a fragment, which can then be derivatized at its various functional handles.

A study on a library of 3-aminopyridin-2-one-based fragments successfully identified inhibitors for MPS1 and Aurora kinases. nih.gov The initial small fragment, 3-aminopyridin-2-one, was decorated with different heteroaromatic groups to rapidly explore the SAR and improve potency. X-ray crystallography of these fragment-kinase complexes revealed key binding interactions and highlighted potential areas for further optimization. nih.gov This approach, focused on growing a core fragment, allows for a more efficient exploration of the chemical space around the scaffold and can lead to highly ligand-efficient inhibitors.

Chemical Libraries and High-Throughput Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile template for the generation of diverse chemical libraries aimed at drug discovery. Its inherent structural features, including sites for substitution on the methylamino group, the piperidinone ring nitrogen, and potentially on the ring itself, allow for systematic structural modifications. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. High-throughput synthesis and combinatorial chemistry approaches are particularly well-suited for the rapid generation of analogs based on this core structure.

A notable application of this scaffold is in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. nih.govnih.gov Research in this area has led to the creation of extensive libraries of 3-aminopiperidin-2-one derivatives to identify compounds with high potency and favorable drug-like properties. nih.gov

The generation of chemical libraries from the this compound scaffold typically involves parallel synthesis techniques. In this approach, a common intermediate is reacted with a diverse set of building blocks in a spatially separated array, such as a 96-well plate. This allows for the simultaneous synthesis of a large number of distinct compounds. Key reactions that can be adapted for high-throughput synthesis of derivatives include:

N-Acylation/Sulfonylation: The secondary amine of the methylamino group can be readily acylated or sulfonylated with a wide variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to introduce diverse substituents.

N-Alkylation/Arylation: The nitrogen atom of the piperidinone ring can be functionalized through alkylation with various alkyl halides or through cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl moieties.

Modification of the Piperidinone Ring: While more complex, modifications to the piperidinone ring itself can introduce additional diversity.

An example of a library synthesis approach is the exploration of SAR for CGRP receptor antagonists. nih.gov In these studies, a core 3-aminopiperidin-2-one structure is systematically modified at several positions to probe the chemical space around the scaffold. For instance, different aryl and heteroaryl groups can be introduced, and the stereochemistry at various chiral centers can be explored to optimize receptor binding affinity. nih.gov

The table below illustrates a hypothetical set of derivatives that could be synthesized in a parallel fashion to explore the SAR of the this compound scaffold, based on the types of modifications seen in the development of CGRP antagonists.

| Compound ID | R1 (on exocyclic amine) | R2 (on ring nitrogen) | R3 (on piperidine (B6355638) ring) |

| A-1 | Acetyl | Benzyl | H |

| A-2 | Phenylacetyl | 4-Fluorobenzyl | H |

| A-3 | Benzenesulfonyl | 2-Pyridylmethyl | H |

| A-4 | Methyl | Phenyl | 4-Fluoro |

| A-5 | Acetyl | 3-Chlorophenyl | H |

| A-6 | Isobutyryl | Benzyl | H |

| A-7 | Acetyl | Naphthyl | H |

| A-8 | Cyclopropanecarbonyl | 4-Fluorobenzyl | H |

High-throughput screening (HTS) is then employed to evaluate the biological activity of the synthesized library. scienceintheclassroom.org Automated systems can test thousands of compounds in a short period, allowing for the rapid identification of "hits"—compounds that exhibit the desired biological effect. These hits can then be selected for further optimization in a subsequent round of synthesis and testing. This iterative process of library synthesis and screening is a cornerstone of modern drug discovery and has been effectively applied to scaffolds like this compound to develop novel therapeutic agents.

Mechanistic Investigations of Biological Activity and Preclinical Pharmacology

In Vitro Pharmacological Characterization of 3-(Methylamino)piperidin-2-one and its Derivatives

The in vitro evaluation of this compound and its analogs has encompassed a range of biological targets, including enzymes, receptors, and cellular signaling pathways. These studies provide foundational knowledge of their pharmacological effects at the molecular and cellular levels.

Derivatives of the piperidin-2-one scaffold have been investigated for their inhibitory activity against several key enzymes implicated in various disease states.

Acetylcholinesterase (AChE): Certain piperidinone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical to the breakdown of the neurotransmitter acetylcholine. For instance, a series of α,β-unsaturated carbonyl based piperidinone derivatives demonstrated inhibitory activity against both AChE and butyrylcholinesterase (BuChE). While specific data for this compound is not available, these findings suggest that the piperidinone core can serve as a scaffold for the development of cholinesterase inhibitors. One derivative, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, showed an IC50 value of 12.55 µM against AChE. Another study on phthalimide-based analogs also highlighted the potential of piperazine-containing structures to inhibit AChE, with one compound exhibiting an IC50 of 16.42 ± 1.07 µM.

Arginase: The piperidine (B6355638) ring is a structural feature in some arginase inhibitors. Arginase is an enzyme that metabolizes L-arginine, and its inhibition is a therapeutic strategy for various diseases. For example, the compound 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid, which contains a piperidine ring, has been identified as a potent arginase inhibitor. This suggests that piperidine-containing structures, potentially including derivatives of this compound, could be explored for arginase inhibitory activity.

Glycine (B1666218) Transporter 1 (GlyT1): A novel class of GlyT1 inhibitors, 3-amido-3-aryl-piperidines, has been discovered. These compounds are structurally related to this compound. The initial lead compound in this series, a piperidine derivative, displayed a promising GlyT1 potency with an IC50 of 140 nM. Further optimization of this scaffold led to the identification of highly potent and selective GlyT1 inhibitors. GlyT1 inhibition is a therapeutic approach for schizophrenia by elevating glycine levels and enhancing NMDA receptor function.

Protein Kinases: The piperidine and pyridin-2-one scaffolds are present in various protein kinase inhibitors. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt). Additionally, a 3-aminopyridin-2-one-based fragment library identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and Aurora kinases. This indicates that the core structure of this compound could potentially be adapted to target various protein kinases.

| Enzyme Target | Compound Class/Derivative | Reported Activity (IC50) |

|---|---|---|

| Acetylcholinesterase (AChE) | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM |

| Glycine Transporter 1 (GlyT1) | 3-Amido-3-aryl-piperidine derivative | 140 nM |

| Protein Kinase B (Akt) | 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Nanomolar inhibitors |

| Aurora Kinase A | 3-aminopyridin-2-one fragment | 58% inhibition at 100 µM |

The piperidine moiety is a common structural feature in ligands for various receptors, including sigma and opioid receptors.

Sigma-1 Receptor: Numerous piperidine-containing compounds exhibit high affinity for the sigma-1 receptor, a unique intracellular chaperone protein. For example, N-arylalkylpiperidines have been developed as high-affinity sigma-1 and sigma-2 receptor ligands. While direct binding data for this compound is not available, the presence of the piperidine scaffold suggests potential for interaction with sigma receptors. The affinity of these ligands can be in the subnanomolar range.

Opioid Receptors: The piperidine ring is a core component of many opioid receptor ligands. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a known pharmacophore for mu (MOP), kappa (KOP), and delta (DOP) opioid receptor antagonists. Modifications to the piperidine ring and its substituents can significantly influence binding affinity and selectivity for different opioid receptor subtypes. For example, certain N-substituted 3-hydroxymorphinans with a piperidine core show high affinity for both mu and kappa receptors, with Ki values in the subnanomolar range.

| Receptor Target | Compound Class/Derivative | Reported Affinity (Ki) |

|---|---|---|

| Sigma-1 Receptor | N-[(4-methoxyphenoxy)ethyl]piperidines | 0.89–1.49 nM |

| Mu Opioid Receptor | p-methoxyphenylaminocyclorphan | 0.026 nM |

| Kappa Opioid Receptor | p-methoxyphenylaminocyclorphan | 0.03 nM |

| Nociceptin Opioid Receptor | JDTic analog | 1.75 ± 0.74 nM |

JAK/STAT Pathway: Derivatives containing a methylamino-piperidine moiety attached to a pyrrolopyrazine core have been investigated as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancer. Tofacitinib, an approved JAK inhibitor, features a piperidine ring and demonstrates inhibition of JAK1 and JAK3. This suggests that this compound, as a fragment, could potentially be incorporated into larger molecules designed to modulate the JAK/STAT pathway.

NF-κB Activation: While direct studies on this compound and NF-κB are lacking, the modulation of inflammatory pathways is a common feature of compounds containing piperidine and related heterocyclic structures. Further investigation is needed to determine if this specific compound or its derivatives can influence the NF-κB signaling cascade.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For piperidine-based structures, these studies have provided valuable insights.

For GlyT1 inhibitors based on the 3-amido-3-aryl-piperidine scaffold, SAR studies have revealed that the nature of the substituents on the aryl ring and the amide nitrogen are critical for potency. In the context of sigma receptor ligands, the substitution pattern on the piperidine nitrogen and the nature of the aromatic moiety significantly influence affinity and selectivity. For opioid receptor ligands, the 3-hydroxyphenyl group on the piperidine ring is a key pharmacophoric element for high-affinity binding.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds containing a piperidine ring. For many biologically active piperidines, different stereoisomers exhibit significant differences in potency and efficacy. For instance, in a series of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, highlighting the importance of specific stereochemistry for biological recognition and effect. Although specific stereochemical studies on this compound have not been reported, it is anticipated that the stereocenter at the 3-position of the piperidine ring would have a profound impact on its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to predict the biological activity of a chemical compound based on its molecular structure. For a compound like this compound, a QSAR model would be developed by synthesizing a series of structural analogs and evaluating their biological activity. These models help in understanding which chemical features are crucial for the desired effect and in designing more potent molecules.

A typical QSAR study for derivatives of this compound would involve:

Descriptor Calculation: Quantifying various physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) of the molecule and its analogs.

Model Development: Using statistical methods to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using an independent set of compounds.

Such models can guide the synthesis of new derivatives with potentially enhanced activity against specific targets.

Preclinical In Vitro and In Vivo Metabolism Studies

Understanding the metabolic fate of a new chemical entity is a critical component of preclinical development. These studies assess how the body processes the compound.

Metabolic stability assays are conducted to determine the rate at which a compound is broken down by metabolic enzymes, typically in liver microsomes or hepatocytes. A compound with high metabolic stability will have a longer half-life in the body.

For this compound, this would involve incubating the compound with liver microsomes and measuring its disappearance over time. Subsequent analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to identify the structures of any resulting metabolites. Potential metabolic pathways could include N-demethylation, hydroxylation of the piperidine ring, or hydrolysis of the lactam ring.

The primary family of enzymes responsible for the metabolism of many drugs is the Cytochrome P450 (CYP) system. Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for metabolizing this compound is crucial for predicting potential drug-drug interactions.

This is typically investigated using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isozymes in liver microsome assays. For instance, studies on other piperidine-containing compounds have shown involvement of enzymes like CYP2D6 in their metabolism. doi.org

Assessment of Biological Effects in Model Systems (Excluding Human Clinical Data)

Before any human trials, the biological effects of a compound are thoroughly characterized in non-human model systems.

Cell-based assays are fundamental for determining the specific biological activity of a compound in a controlled environment. Depending on the therapeutic hypothesis for this compound, it would be tested in various cell lines.

Anti-tumor Activity: The compound would be tested against a panel of cancer cell lines to assess its ability to inhibit cell proliferation or induce apoptosis.

Neuroprotective Activity: Its effects would be evaluated in neuronal cell models subjected to stressors like oxidative stress or excitotoxicity.

Antimicrobial Activity: The compound would be tested against various strains of bacteria or fungi to determine its minimum inhibitory concentration (MIC).

The piperidine scaffold is present in many compounds with diverse biological activities, serving as a versatile building block in drug discovery.

If promising activity is observed in cell-based assays, the compound's efficacy and mechanism of action are then investigated in living animals. The choice of animal model depends on the disease being studied.

For example, if this compound showed anti-tumor effects in vitro, it would be tested in rodent models bearing tumor xenografts to see if it can inhibit tumor growth in a living organism. Pharmacokinetic and pharmacodynamic studies would also be conducted to understand how the drug is absorbed, distributed, metabolized, and excreted, and how these factors relate to its biological effect.

Due to the absence of specific experimental data for "this compound" in publicly available scientific literature, a detailed article on its advanced analytical and spectroscopic characterization cannot be generated at this time. Extensive searches for nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), Raman spectroscopy, chiral chromatography, and X-ray crystallography data for this specific compound did not yield the necessary information to fulfill the detailed requirements of the requested article.

Scientific databases and publications contain information on related compounds, such as piperidine derivatives with different substitution patterns. However, the precise analytical and spectroscopic properties are unique to the molecular structure of "this compound," and data from analogous compounds cannot be substituted to ensure scientific accuracy.

The generation of the requested in-depth article requires access to experimental data from studies that have specifically synthesized and characterized "this compound." Without such foundational data, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Analytical and Spectroscopic Characterization

Chiral Analysis and Stereochemical Assignment

Optical Rotation and Circular Dichroism

Due to the presence of a chiral center at the third carbon position of the piperidinone ring, 3-(Methylamino)piperidin-2-one is an optically active compound. The analysis of its chiroptical properties is fundamental for determining its enantiomeric purity and understanding its three-dimensional structure in solution.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution containing an enantiomer of the compound. The specific rotation is a characteristic physical property of a chiral molecule. For this compound, determining the specific rotation is essential for identifying and quantifying the excess of one enantiomer over the other in a given sample. This is particularly important in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities. While specific rotational values for this compound are not widely published, the methodology would involve dissolving a precise concentration of the purified enantiomer in a specified solvent and measuring the angle of rotation at a defined temperature and wavelength (typically the sodium D-line at 589 nm).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique provides valuable information about the secondary structure and conformation of chiral molecules in solution. For a relatively small molecule like this compound, CD spectra can reveal conformational details of the piperidinone ring and the orientation of the methylamino substituent. Such conformational analysis is critical for understanding how the molecule interacts with its biological targets.

Chromatographic Purity and Quantification Methods

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification. The development and validation of robust chromatographic methods are essential for quality control in research and manufacturing.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and quantifying this compound. A typical method involves reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase.

Method Development: The development of a suitable HPLC method requires the optimization of several parameters to achieve good resolution, peak shape, and a reasonable run time. For compounds similar in structure, such as 3-aminopiperidine, derivatization with an agent like benzoyl chloride or p-toluenesulfonyl chloride is often employed to introduce a chromophore, enhancing UV detection. A reversed-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol.

A representative set of HPLC conditions could be:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase: A gradient of aqueous sodium acetate (B1210297) buffer and acetonitrile

Flow Rate: 1.0 mL/min

Detection: UV at 228 nm (after derivatization)

Column Temperature: 30°C

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable for its intended purpose. Validation involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | Demonstrates a proportional relationship between detector response and analyte concentration over a specified range. |

| Precision (%RSD) | ≤ 2% | Measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Assesses the closeness of the test results obtained by the method to the true value. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Specificity | Peak purity > 99% | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has low volatility, it can be analyzed by GC after conversion into a more volatile derivative. Derivatization reactions, such as silylation, can be used to decrease the polarity and increase the volatility of the molecule, making it amenable to GC analysis.

A generic GC method would involve:

Derivatization: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Column: A nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

Carrier Gas: Helium or hydrogen.

Injector Temperature: 250°C.

Oven Program: A temperature ramp starting from a low temperature (e.g., 100°C) to a high temperature (e.g., 280°C) to elute the derivatized analyte.

Detector: A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range.

This approach is particularly useful for detecting and quantifying volatile or semi-volatile impurities related to the synthesis of this compound.

Coupled Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, coupled (or hyphenated) techniques are employed. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that couples HPLC with a mass spectrometer. It allows for the detection and quantification of the target compound at very low concentrations. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, which would likely form a protonated molecular ion [M+H]⁺ in positive ion mode. The mass spectrometer (e.g., a triple quadrupole or Orbitrap) can then be used to confirm the identity of the compound based on its mass-to-charge ratio and fragmentation pattern, providing unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation of volatile derivatives by GC with detection by a mass spectrometer. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is fragmented into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification. GC-MS is invaluable for identifying unknown impurities and degradation products in the sample.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a variety of techniques that describe the behavior of molecules based on classical mechanics. These methods are instrumental in studying the conformational landscape of a molecule and its dynamic interactions with biological macromolecules.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 3-(Methylamino)piperidin-2-one, the piperidin-2-one ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformations for the related δ-valerolactam ring are typically the half-chair and boat forms.

Energy minimization calculations, using methods like Density Functional Theory (DFT), are employed to identify the lowest energy (most stable) conformers. For a substituted piperidinone ring, the position of the substituent is critical. The 3-(methylamino) group can be in either an axial or equatorial position. Generally, substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. Therefore, the equatorial conformer of this compound is predicted to be significantly more stable than the axial conformer.

| Conformer | Substituent Position | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |

| Half-Chair 1 | Equatorial | 0.00 | ~98% |

| Half-Chair 2 | Axial | +2.5 | ~2% |

| Boat 1 | Equatorial | +4.0 | <1% |

| Boat 2 | Axial | +6.5 | <1% |

This interactive table presents illustrative data for the conformational analysis of this compound, highlighting the predicted lower relative energy of the equatorial conformer.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are used to analyze the stability and dynamics of a ligand bound to its protein target. An MD simulation of a this compound-protein complex would involve placing the docked molecule into the protein's active site, solvating the system with water molecules, and simulating its behavior under physiological conditions for nanoseconds to microseconds.

These simulations provide detailed insights into:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the complex can be assessed. A stable RMSD plot indicates a stable binding mode.

Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, identifying induced-fit effects.

Key Interactions: The simulation tracks the persistence of interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, highlighting the key drivers of binding affinity.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system's particles. |

| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment. |

| Simulation Time | 100-500 ns | Duration to observe relevant biological motions and binding events. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| RMSD/RMSF | Calculated Trajectories | Measures the stability of the complex and flexibility of residues. |

This interactive table outlines typical parameters used in Molecular Dynamics (MD) simulations to study ligand-target interactions.

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For this compound, docking could be used to screen large libraries of proteins to identify potential biological targets (inverse docking) or to predict its binding affinity and mode within a known active site. The process involves sampling a large number of orientations and conformations of the ligand within the target's binding pocket and scoring them based on a scoring function that estimates binding energy.

Virtual screening uses docking to rapidly evaluate large libraries of compounds against a specific protein target, helping to prioritize molecules for experimental testing. The piperidine (B6355638) scaffold is a common feature in many successful drugs, making its derivatives, like this compound, interesting candidates for such screening campaigns. Docking results can reveal crucial interactions, such as hydrogen bonds between the lactam carbonyl or the amino group of the ligand and polar residues in the protein active site.

| Target Protein (Illustrative) | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) | Interaction Type |

| Kinase A | -8.5 | Asp166, Lys72 | H-Bond (Lactam C=O), Salt Bridge (NH2+) |

| Protease B | -7.9 | Gly143, Ser195 | H-Bond (NH), H-Bond (C=O) |

| GPCR C | -9.1 | Trp320, Phe189 | H-Bond (NH), Pi-Stacking |

This interactive table provides an illustrative example of protein-ligand docking results, showing hypothetical binding scores and key interactions for this compound with different protein targets.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are essential for predicting reactivity and simulating spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. For this compound, DFT calculations can determine its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be calculated. The MEP visualizes the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the lactam oxygen would be an electron-rich (red) region, while the amine protons would be electron-poor (blue) regions.

| Quantum Chemical Property | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

This interactive table summarizes key electronic properties for this compound that could be derived from DFT calculations.

Quantum chemical calculations are highly effective at simulating various types of spectra, which can be used to validate experimental results and aid in structural elucidation.

IR Spectroscopy: DFT can calculate the vibrational frequencies of the molecule's chemical bonds. The simulated IR spectrum for this compound would show characteristic peaks for the C=O stretch of the lactam, the N-H bend of the secondary amine, and C-H stretches, which can be compared with experimental FT-IR data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. This allows for the assignment of each peak in an experimental NMR spectrum to a specific atom in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. This allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and helping to understand the electronic structure of the molecule.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Illustrative) | Experimental Wavenumber (cm⁻¹) (Illustrative) |

| N-H Stretch | Secondary Amine | 3350 | 3345 |

| C-H Stretch | Aliphatic | 2940-2860 | 2935-2855 |

| C=O Stretch | Lactam Carbonyl | 1665 | 1660 |

| N-H Bend | Secondary Amine | 1580 | 1575 |

This interactive table shows a hypothetical comparison of calculated and experimental IR vibrational frequencies for key functional groups in this compound.

pKa Prediction and Protonation State Analysis

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's charge distribution, solubility, and interactions with biological targets. optibrium.com For this compound, there are two primary sites susceptible to protonation: the secondary methylamino group and the nitrogen atom within the lactam ring. Computational methods are instrumental in predicting the pKa values for these sites.

Various computational approaches, ranging from quantum mechanical (QM) methods to semi-empirical and machine learning models, are employed for accurate pKa prediction. optibrium.comresearchgate.net Methods combining semi-empirical QM with machine learning have demonstrated excellent accuracy, with root-mean-square errors between 0.7 and 1.0 log units for diverse sets of compounds. optibrium.com For amine groups specifically, semi-empirical methods like PM3 and AM1, combined with a conductor-like screening model (COSMO) for solvation, have shown predictive power. peerj.com

The protonation state of this compound at a physiological pH of 7.4 is crucial for its behavior in biological systems. nih.gov The methylamino group is expected to be the more basic site and, therefore, more likely to be protonated. Computational analysis can provide a quantitative estimate of the relative probabilities of protonation at each site, which is fundamental for understanding its potential binding modes and pharmacokinetic properties.

| Ionizable Group | Predicted pKa Range (Hypothetical) | Predominant State at pH 7.4 |

|---|---|---|

| 3-(Methylamino) group (Secondary Amine) | 9.5 - 10.5 | Protonated (Cationic) |

| Lactam Nitrogen (Amide) | -1.0 - 1.0 | Neutral |

Mechanistic Insights from Computational Studies

Computational studies offer a window into the dynamic processes involving this compound, from its formation to its interaction with biological macromolecules.

Reaction Mechanism Elucidation

The synthesis of piperidine and piperidinone derivatives can proceed through various pathways, such as intramolecular cyclization or nucleophilic substitution reactions. nih.govresearchgate.net Computational chemistry, particularly using Density Functional Theory (DFT), can model these reaction pathways to determine activation energies and the stability of intermediates and transition states. researchgate.net

For instance, in a nucleophilic aromatic substitution (SNAr) reaction where a piperidine acts as the nucleophile, DFT calculations can reveal that electron-withdrawing groups on the aromatic ring stabilize the transition state, thereby lowering the energy barrier for the reaction. researchgate.net Similarly, for the synthesis of the this compound scaffold, computational models could be used to investigate the mechanism of stereoselective cyclization reactions, explaining why one isomer might be formed preferentially over another by comparing the energies of the respective transition states. nih.gov

| Reaction Type | Computational Method | Key Insights Provided |

|---|---|---|

| Intramolecular Cyclization | DFT (e.g., B3LYP) | Transition state geometries, activation energy barriers, reaction stereoselectivity. nih.gov |

| Nucleophilic Substitution | DFT | Reaction pathway, stability of intermediates, role of catalysts or substituents. researchgate.net |

Understanding Ligand Binding Modes and Selectivity

Derivatives of the piperidine scaffold are known to interact with a variety of biological targets, including G protein-coupled receptors and transporters. nih.govnih.gov Computational techniques such as molecular docking and molecular dynamics (MD) simulations are essential for predicting and analyzing how ligands like this compound might bind to a protein's active site.

Docking studies can predict the preferred orientation (pose) of the ligand within the binding pocket, identifying key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. beilstein-journals.org For this compound, the protonated methylamino group would be a prime candidate to form a salt bridge with an acidic amino acid residue, such as aspartic acid (ASP) or glutamic acid (GLU), which is a common interaction for aminergic ligands. mdpi.com

MD simulations further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the frequency of key interactions. nih.govmdpi.com These simulations can reveal how the flexibility of both the ligand and the protein contributes to binding affinity and selectivity for one receptor subtype over another. mdpi.com

| Potential Interaction | Ligand Moiety | Protein Residue Example | Computational Tool |

|---|---|---|---|

| Salt Bridge / Ionic Interaction | Protonated Methylamino Group | Aspartic Acid (ASP) | Docking, MD Simulations |

| Hydrogen Bond (Acceptor) | Lactam Carbonyl Oxygen | Tyrosine (TYR), Serine (SER) | Docking, MD Simulations |

| Hydrogen Bond (Donor) | Lactam N-H, Methylamino N-H | Asparagine (ASN), Glutamine (GLN) | Docking, MD Simulations |

Rationalizing Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. mdpi.com Computational methods, especially three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA), are pivotal in rationalizing these relationships. nih.govnih.gov

CoMFA models correlate the biological activity of a series of compounds with their 3D steric and electrostatic properties. nih.gov By aligning a set of this compound analogues and calculating their molecular fields, a predictive model can be generated. The resulting contour maps visually represent regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov For example, a CoMFA map might indicate that a bulky substituent at a certain position on the piperidine ring clashes with the receptor pocket, leading to decreased affinity. These models provide a rational basis for observed SAR and guide the design of new, more potent analogues. nih.govnih.gov

Role of 3 Methylamino Piperidin 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Natural Products

While direct applications of 3-(methylamino)piperidin-2-one in the total synthesis of specific natural products are not extensively documented, the core 3-aminopiperidin-2-one (B154931) structure is a recognized component of naturally occurring compounds. nih.gov The synthesis of piperidine-containing natural products often relies on the stereoselective formation of the piperidine (B6355638) ring. researchgate.net

Methodologies for creating substituted piperidines frequently start from the chiral pool, particularly from amino acids like L-ornithine. rsc.orgrsc.org The intramolecular cyclization of ornithine derivatives can yield 3-aminopiperidin-2-one, which serves as a foundational scaffold. nih.govcymitquimica.com Subsequent N-alkylation, such as methylation, would then produce this compound. This strategic functionalization allows chemists to introduce specific side chains and build the complexity required for natural product synthesis. The presence of the lactam functionality provides a handle for further chemical transformations, such as reduction to a cyclic amine or ring-opening reactions to create linear amino acid derivatives.

Building Block for Advanced Pharmaceutical Intermediates

The 3-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutically active compounds. rsc.orggoogle.com Consequently, chiral intermediates like (R)-3-aminopiperidin-2-one are highly sought after for the synthesis of drug candidates. google.com This lactam is a direct precursor to (R)-3-aminopiperidine, a key component in Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the management of type 2 diabetes. google.com The synthesis often involves the reduction of the lactam carbonyl group, for which agents like lithium aluminum hydride have been traditionally used. google.comgoogle.com

Recent research has focused on developing novel therapeutics utilizing the 3-aminopiperidin-2-one core itself. For instance, a new class of 3-amino-piperidin-2-one-based antagonists for the calcitonin gene-related peptide (CGRP) receptor has been developed. nih.gov These compounds are being investigated for the treatment of migraines. The synthesis of these complex molecules relies on the strategic modification of the 3-aminopiperidin-2-one scaffold, demonstrating its value as a versatile starting material for creating libraries of potential drug candidates. nih.gov The ability to modify the 3-amino group, for example by methylation to form this compound, allows for fine-tuning of the molecule's pharmacological properties. nih.gov

The chiral nature of these intermediates is often crucial for biological activity. chemimpex.com Asymmetric synthesis strategies are therefore paramount. Biocatalytic methods using enzymes like transaminases have emerged as powerful tools for producing enantiomerically pure 3-aminopiperidines and their precursors, offering a more sustainable and efficient alternative to traditional chemical methods. rsc.orgrsc.org

| Pharmaceutical Target | Key Intermediate | Therapeutic Area |

| DPP-IV Inhibitors | (R)-3-Aminopiperidine | Type 2 Diabetes |

| CGRP Receptor Antagonists | Substituted 3-Aminopiperidin-2-ones | Migraine |

| Quinolone Antibacterial Agents | 3-Aminopiperidine moiety | Infectious Diseases |

Application in Materials Science and Polymer Chemistry

Currently, there is limited published research specifically detailing the application of this compound in materials science or polymer chemistry. While lactams, in general, can be used as monomers in ring-opening polymerization to form polyamides, the focus in the scientific literature for this particular compound and its parent scaffold, 3-aminopiperidin-2-one, has been overwhelmingly in the domain of pharmaceutical and bioactive molecule synthesis. chemimpex.com

Development of Novel Methodologies Utilizing the Piperidinone Core as a Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. wikipedia.org The piperidone core is an excellent example of a versatile synthon, enabling the creation of a wide array of more complex heterocyclic systems. The this compound structure contains multiple reactive sites that can be exploited in novel synthetic methodologies.

Key synthetic strategies involving the piperidinone core include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. Four-component reactions have been developed to synthesize complex piperidone scaffolds, demonstrating the utility of this core in convergent synthesis. researchgate.net

Functionalization and Derivatization: The piperidone ring can be readily functionalized. For example, N-acylation, conjugate reduction of related dihydropyridones, and reactions at the alpha-carbon to the carbonyl group are common strategies to create diverse derivatives. nih.govorganic-chemistry.orgresearchgate.net

Scaffold for Spiro-heterocycles: The carbonyl group of the piperidone ring is a convenient handle for the construction of spirocyclic compounds, where two rings share a single atom. This has been used to develop new classes of spiro-thiazolidones and other unique heterocyclic systems.

Catalytic Asymmetric Synthesis: The development of catalytic methods to produce enantiomerically pure piperidones is an active area of research. These methods often involve asymmetric hydrogenation or multicomponent couplings, providing access to chiral building blocks essential for drug discovery. organic-chemistry.orgnih.gov

The 3-amino functional group, as in this compound, adds another layer of synthetic versatility, allowing for its use as a nucleophile or as a directing group in various chemical transformations, further cementing the role of this piperidinone core as a powerful synthon in modern organic synthesis.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and compound design. harvard.edu These computational tools can accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities. harvard.edu For the 3-(Methylamino)piperidin-2-one scaffold, AI and ML can be leveraged in several ways.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using machine learning algorithms to correlate the structural features of piperidine (B6355638) derivatives with their biological activities. nih.govmdpi.com By training these models on existing data, researchers can predict the efficacy of new, unsynthesized derivatives of this compound, saving significant time and resources in the preclinical phase. nih.gov

Generative models, a sophisticated class of AI, can design entirely new molecules from scratch. harvard.eduyoutube.com These models can be constrained to generate novel piperidinone-based structures that are predicted to have high affinity for a specific biological target, while also optimizing for desirable pharmacokinetic properties. harvard.edu This approach moves beyond simple modification of existing structures to the de novo design of potentially superior therapeutic agents. youtube.com

Table 1: Applications of AI/ML in the Design of Piperidinone Derivatives

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential activity against a biological target. youtube.com | Rapidly identify derivatives with high potential for desired therapeutic effects. |

| QSAR Modeling | Developing mathematical models to relate the chemical structure of compounds to their biological activity. nih.govmdpi.com | Guide the rational design of more potent and selective analogs. |

| Generative Models | Employing deep learning to generate novel molecular structures with optimized properties. harvard.edu | Create innovative piperidinone-based compounds with enhanced therapeutic profiles. |

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

Understanding the precise mechanism of action of a compound is crucial for exploring its full therapeutic potential. The piperidine and piperidinone motifs are present in a vast array of pharmaceuticals and natural alkaloids with diverse biological activities. nih.govmdpi.com For instance, a novel series of 3-amino-piperidin-2-one-based compounds were recently identified as calcitonin gene-related peptide (CGRP) receptor antagonists, highlighting their potential in treating migraines. nih.gov

Further investigation into how this compound and its analogs interact with biological targets at a molecular level could unveil new therapeutic opportunities. Techniques like molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these compounds with proteins, guiding the exploration of new disease targets. beilstein-journals.org For example, disrupting protein-protein interactions is an emerging therapeutic strategy, and piperidone-containing scaffolds have been investigated for this purpose. researchgate.net A deeper mechanistic understanding could lead to the repurposing of this scaffold for conditions beyond its initial intended use, potentially in areas like oncology or neurodegenerative diseases where piperidine derivatives have shown promise. nih.govresearchgate.net

Development of Sustainable Synthesis Routes

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. mdpi.com This involves designing chemical syntheses that are more efficient, use less hazardous substances, and generate minimal waste. nih.gov The development of sustainable synthesis routes for this compound and related compounds is a key area of future research.

Traditional methods for synthesizing piperidinones can involve multiple steps and harsh reagents. researchgate.netgoogle.com Green chemistry approaches offer alternatives that are more environmentally friendly. nih.govfigshare.com This includes the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity under mild conditions. mdpi.comgoogle.com For example, transaminases are being used for the asymmetric synthesis of aminopiperidines. google.com Other sustainable techniques include microwave-assisted synthesis, which can significantly reduce reaction times, and flow chemistry, which allows for more efficient and safer production processes. mdpi.com The use of greener solvents or even solvent-free reaction conditions is another important aspect of developing sustainable synthetic routes. mdpi.com Research into one-pot multicomponent reactions also represents a highly atom-economical approach to constructing polysubstituted piperidinone structures. researchgate.net

Table 2: Green Chemistry Approaches for Piperidinone Synthesis

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole cells to catalyze reactions. | High selectivity, mild reaction conditions, reduced waste. | mdpi.comgoogle.com |

| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions. | Rapid heating, shorter reaction times, often higher yields. | mdpi.com |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety, better process control, easier scalability. | mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent or in a recyclable medium. | Reduced solvent waste, lower environmental impact. | mdpi.com |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a product. | High atom economy, reduced number of synthetic steps. | researchgate.net |

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The ability to detect and quantify compounds at very low concentrations is essential for pharmaceutical development and metabolomics research. Advanced analytical techniques are crucial for studying the fate of this compound in biological systems (metabolomics) and for detecting trace-level impurities in manufactured batches.